molecular formula C11H7F3O3 B13668790 8-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one

8-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one

Katalognummer: B13668790
Molekulargewicht: 244.17 g/mol
InChI-Schlüssel: JMCBAHFSKDSZSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of chromenones, which are known for their diverse biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 8-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one with suitable reagents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones .

Wissenschaftliche Forschungsanwendungen

8-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is unique due to its specific structural features, such as the presence of a methoxy group and a trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Eigenschaften

Molekularformel

C11H7F3O3

Molekulargewicht

244.17 g/mol

IUPAC-Name

8-methoxy-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C11H7F3O3/c1-16-8-4-2-3-6-7(11(12,13)14)5-9(15)17-10(6)8/h2-5H,1H3

InChI-Schlüssel

JMCBAHFSKDSZSA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1OC(=O)C=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.